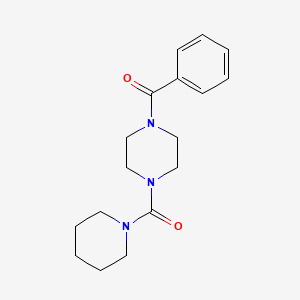

(4-Benzoyl-piperazin-1-yl)-piperidin-1-yl-methanone

Description

Propriétés

IUPAC Name |

phenyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c21-16(15-7-3-1-4-8-15)18-11-13-20(14-12-18)17(22)19-9-5-2-6-10-19/h1,3-4,7-8H,2,5-6,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZGDJBDMCYUSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoyl-piperazin-1-yl)-piperidin-1-yl-methanone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is often carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Benzoyl-piperazin-1-yl)-piperidin-1-yl-methanone can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Anticancer Activity

Research indicates that benzoylpiperidine derivatives exhibit significant anticancer properties. For instance, compounds featuring the benzoylpiperidine fragment have demonstrated notable antiproliferative effects against various cancer cell lines, including breast and ovarian cancers. One study reported that a specific benzoylpiperidine compound showed an IC50 value ranging from 19.9 to 75.3 µM against human cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

1.2 Neurological Disorders

The structural framework of (4-Benzoyl-piperazin-1-yl)-piperidin-1-yl-methanone is also relevant in the treatment of neurological disorders. Compounds containing similar piperazine and piperidine motifs have been explored as muscarinic receptor antagonists, which are promising for treating conditions such as Alzheimer's disease and Lewy Body Dementia . The ability of these compounds to interact with neurotransmitter systems positions them as candidates for addressing cognitive deficits associated with these disorders.

1.3 Antipsychotic Properties

The benzoylpiperidine structure is recognized for its role in developing atypical antipsychotics. The pharmacophore associated with this structure has been linked to serotoninergic and dopaminergic receptor activity, making it valuable in creating medications for neuropsychiatric conditions .

Synthetic Strategies

2.1 General Synthesis Approaches

The synthesis of (4-Benzoyl-piperazin-1-yl)-piperidin-1-yl-methanone typically involves several key steps:

- Formation of the Piperazine Ring: The initial step often includes the reaction of piperazine derivatives with benzoyl chlorides to form the benzoylpiperazine fragment.

- Piperidine Integration: The subsequent step integrates the piperidine moiety through acylation or coupling reactions.

These synthetic pathways allow for the modification of substituents on the aromatic rings, enhancing the biological activity of the resulting compounds .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (4-Benzoyl-piperazin-1-yl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, the compound can increase the levels of acetylcholine, thereby enhancing cognitive functions and potentially alleviating symptoms of neurological disorders.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The substitution pattern on the piperazine/piperidine rings and aryl groups significantly influences molecular weight, polarity, and spectral characteristics. Key examples include:

Key Observations :

Key Observations :

Activité Biologique

(4-Benzoyl-piperazin-1-yl)-piperidin-1-yl-methanone is a complex organic compound featuring both piperazine and piperidine moieties. Its structural characteristics make it a subject of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound consists of a benzoyl group attached to a piperazine ring, which is further connected to a piperidine moiety. This dual structure contributes to its diverse biological activities, making it an attractive candidate for drug development.

The biological activity of (4-Benzoyl-piperazin-1-yl)-piperidin-1-yl-methanone is primarily attributed to its interaction with various molecular targets:

- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain, which is crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

Therapeutic Applications

The potential therapeutic applications of (4-Benzoyl-piperazin-1-yl)-piperidin-1-yl-methanone are vast:

- Neurological Disorders : Its acetylcholinesterase inhibitory action positions it as a potential treatment for conditions like Alzheimer's disease .

- Cancer Treatment : Preliminary studies suggest that derivatives of this compound may inhibit the growth of various cancer cell lines, including breast and colorectal cancers .

Comparative Analysis

To understand the uniqueness and efficacy of (4-Benzoyl-piperazin-1-yl)-piperidin-1-yl-methanone, it is essential to compare it with similar compounds:

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of (4-Benzoyl-piperazin-1-yl)-piperidin-1-yl-methanone in various applications:

- Neuroprotective Effects : Research indicates that compounds with similar structures can significantly reduce neuronal death in models of neurodegeneration .

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed promising results against bacterial strains resistant to conventional antibiotics .

- Cancer Cell Growth Inhibition : In vitro studies revealed that (4-Benzoyl-piperazin-1-yl)-piperidin-1-yl-methanone effectively inhibits the proliferation of human cancer cell lines with IC50 values ranging from 7.9 to 92 µM .

Q & A

Q. What controls are essential for validating target engagement in cellular assays?

- Design :

- Positive Controls : Use known inhibitors (e.g., staurosporine for kinase assays) to confirm assay sensitivity .

- Off-Target Profiling : Screen against related receptors (e.g., GPCR panels) to rule out polypharmacology .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.